2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine chemical structure and properties
2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine chemical structure and properties
This technical guide provides a comprehensive analysis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine , a bidentate nitrogenous ligand with significant applications in coordination chemistry, catalysis, and materials science.[1]
[1]
Executive Summary & Chemical Identity
2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine (often abbreviated as dmpp ) is a heterocyclic compound featuring a pyrimidine ring linked to a 3,5-dimethylpyrazole moiety through a C-N bond.[1] It belongs to the class of pyrazolyl-pyrimidines , which are structural analogs of 2,2'-bipyridine.
Unlike planar bipyridines, the steric bulk of the methyl groups (particularly at the 5-position of the pyrazole) forces a twisted conformation in the free ligand, which undergoes planarization upon metal coordination. This "induced fit" mechanism makes it a valuable ligand for designing switchable molecular materials and luminescent complexes.
Chemical Identifiers
| Property | Detail |
| IUPAC Name | 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine |
| CAS Number | Not widely listed as commodity; Analog (Pyridine): 21018-71-3 |
| Molecular Formula | C₉H₁₀N₄ |
| Molecular Weight | 174.20 g/mol |
| SMILES | CC1=CC(=NN1C2=NC=CC=N2)C |
| InChIKey | JLSPPWOUWBWYTQ-UHFFFAOYSA-N |
| Solubility | Soluble in CHCl₃, DCM, MeOH; sparingly soluble in water.[1][2][3][4][5][6][7] |
Synthesis & Manufacturing Protocols
The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine is most efficiently achieved through a condensation-cyclization sequence starting from 2-chloropyrimidine.[1] This route avoids the use of unstable intermediates and provides high yields (>85%).
Reaction Pathway
The synthesis proceeds in two distinct steps:
-
Nucleophilic Substitution: 2-chloropyrimidine reacts with hydrazine hydrate to form 2-hydrazinopyrimidine.
-
Paal-Knorr Cyclization: The hydrazide condenses with acetylacetone (pentane-2,4-dione) to close the pyrazole ring.
Experimental Protocol
Step 1: Synthesis of 2-Hydrazinopyrimidine
-
Dissolve 2-chloropyrimidine (10 mmol) in ethanol (20 mL).
-
Add hydrazine hydrate (excess, 30 mmol) dropwise at room temperature.
-
Reflux the mixture for 2 hours.
-
Cool to 0°C. The product, 2-hydrazinopyrimidine, precipitates as a white solid.
-
Filter, wash with cold ethanol, and dry. (Yield: ~90%).[8]
Step 2: Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine
-
Suspend 2-hydrazinopyrimidine (5 mmol) in methanol (15 mL).
-
Add acetylacetone (5.5 mmol) and a catalytic amount of acetic acid (2 drops).
-
Reflux for 3–4 hours. Monitor via TLC (SiO₂, 5% MeOH in DCM).
-
Evaporate the solvent under reduced pressure.
-
Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate 4:1).
-
Product: White to off-white crystalline solid.
Synthesis Diagram (DOT Visualization)
Caption: Two-step synthetic pathway involving nucleophilic aromatic substitution followed by Paal-Knorr cyclization.
Physicochemical & Spectroscopic Properties[1][6][9][10]
Structural Conformation
The molecule exhibits a twisted geometry in its ground state due to steric repulsion between the methyl group at position 5 of the pyrazole ring and the hydrogen at position 3 of the pyrimidine ring.
-
Torsion Angle: ~30–40° (Free ligand).
-
Coordination: Upon binding to a metal (e.g., Cu, Pd), the molecule planarizes to maximize orbital overlap, creating a "bite angle" typically around 72–75°.
Spectroscopic Characterization (NMR)
The ¹H NMR spectrum is distinct due to the symmetry of the pyrimidine ring and the specific environment of the pyrazole methyls.
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Pyrimidine H4, H6 | 8.75 – 8.85 | Doublet (d) | 2H | Deshielded by ring nitrogens |
| Pyrimidine H5 | 7.20 – 7.30 | Triplet (t) | 1H | Coupling with H4/H6 |
| Pyrazole H4 | 6.00 – 6.05 | Singlet (s) | 1H | Characteristic pyrazole proton |
| Methyl (5-Me) | 2.65 – 2.75 | Singlet (s) | 3H | Shielded/Deshielded by twist |
| Methyl (3-Me) | 2.25 – 2.35 | Singlet (s) | 3H | Distal methyl group |
Note: Shifts may vary slightly depending on solvent (CDCl₃ vs. DMSO-d₆).
Coordination Chemistry & Applications
Ligand Behavior
This molecule acts as a chelating N,N'-donor ligand . It coordinates through:
-
N1 of the Pyrimidine: A typical sp² nitrogen donor.
-
N2 of the Pyrazole: The imine-like nitrogen of the pyrazole ring.
The 3,5-dimethyl substitution pattern is critical. The 5-methyl group provides steric bulk that protects the metal center from axial attack, stabilizing low-coordinate metal species (e.g., Cu(I) complexes).
Key Applications
-
Catalysis: Palladium complexes of this ligand are active in C-C coupling reactions (Suzuki-Miyaura), where the hemilabile nature of the pyrazole moiety can stabilize catalytic intermediates.
-
Luminescent Materials: Iridium(III) and Platinum(II) complexes utilizing this ligand framework exhibit tunable phosphorescence. The rigid pyrazolyl-pyrimidine core reduces non-radiative decay pathways.
-
MOFs (Metal-Organic Frameworks): Used as a linker to create porous materials with specific adsorption properties for CO₂ separation.
Coordination Diagram (DOT Visualization)
Caption: Bidentate coordination mode forming a stable 5-membered chelate ring with a transition metal center.
Safety & Handling (MSDS Summary)
While specific toxicological data for this exact derivative is limited, it should be handled according to protocols for functionalized pyrimidines .
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Signal Word: Warning.
-
H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
P-Statements: P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water).
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.
References
-
Synthesis of Pyrazolyl-Pyrimidines
- Title: "Regioselective synthesis of 1-(4,6-dimethylpyrimidin-2-yl)pyrazoles."
- Source: Journal of Heterocyclic Chemistry.
-
URL:[Link] (General Journal Link for verification of method class).
-
Coordination Chemistry (Analogous Systems)
- Title: "Complexation of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,6-diphenylpyrimidine with Rhodium(III)."
- Source: ResearchG
-
URL:[Link]
-
General Properties of Pyrazole Ligands
-
PubChem Compound Summary (Analog)
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. lookchem.com [lookchem.com]
- 3. 2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]pyridine | C11H13N3 | CID 12988154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]pyridine | C11H13N3 | CID 12988154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,3-d]pyrimidine - Products [achemblock.com]
- 6. 3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine | C12H14N8 | CID 577984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (PDF) [2-(3,5-Dimethyl-1h-Pyrazol-1-Yl-κ [research.amanote.com]
- 8. nanobioletters.com [nanobioletters.com]
- 9. researchgate.net [researchgate.net]
- 10. 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine | C10H11N3 | CID 676764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine | C10H11N3 | CID 676764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. PubChemLite - 2-(3,5-dimethyl-1h-pyrazol-1-yl)pyridine (C10H11N3) [pubchemlite.lcsb.uni.lu]
- 13. Pyrimidinylpiperazine - Wikipedia [en.wikipedia.org]
- 14. PubChemLite - Pyrimidine, 4-(3,5-dimethyl-1h-pyrazol-1-yl)-6-methyl-2-((1-methylethyl)thio)- (C13H18N4S) [pubchemlite.lcsb.uni.lu]
